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Compound of Interest

Compound Name: 1,6-Dinitrocarbazole

Cat. No.: B1606591 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

molecular properties of compounds is paramount. This guide provides a comparative analysis

of theoretical Density Functional Theory (DFT) studies and experimental data for

dinitrocarbazole derivatives, with a focus on providing a framework for such comparisons. Due

to the limited availability of comprehensive and directly comparable theoretical and

experimental data for 1,6-dinitrocarbazole in the public domain, this guide will use the closely

related and well-characterized 3,6-dinitro-N-octylcarbazole as a primary example for structural

comparison. Methodologies for comparing vibrational and electronic properties, drawn from

studies on other carbazole derivatives, will also be detailed.

Workflow for Comparing Theoretical and
Experimental Data
The process of comparing theoretical predictions with experimental results is a cyclical process

of refinement and validation, crucial for understanding the structure-property relationships of

molecules.
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Workflow: Theoretical vs. Experimental Data Comparison
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Caption: A flowchart illustrating the synergistic workflow between theoretical DFT calculations

and experimental measurements for the comprehensive analysis of molecular properties.

Molecular Geometry: A Case Study of 3,6-Dinitro-N-
octylcarbazole
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A direct comparison between theoretical and experimental geometric parameters is

fundamental in validating computational models. A study on 3,6-dinitro-N-octylcarbazole

provides an excellent example of this, where the molecular structure was determined

experimentally by single-crystal X-ray diffraction and computationally by DFT calculations using

the B3LYP functional with a 6-31G(d) basis set.[1]

Bond Length (Å) Experimental (X-ray)
Theoretical (DFT/B3LYP/6-
31G(d))

C1-C2 1.383 1.388

C3-C4 1.386 1.391

C4a-C4b 1.455 1.460

C5-C6 1.378 1.383

C7-C8 1.381 1.386

C8a-N9 1.388 1.393

N9-C9a 1.392 1.397

C1-N10 1.468 1.473

C6-N11 1.470 1.475
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Bond Angle (°) Experimental (X-ray)
Theoretical (DFT/B3LYP/6-
31G(d))

C1-C2-C3 121.3 121.0

C3-C4-C4a 119.2 119.5

C4a-C4b-C5 120.7 120.5

C5-C6-C7 121.5 121.2

C7-C8-C8a 118.9 119.2

C8a-N9-C9a 108.9 109.2

C1-N10-O10A 117.8 117.5

C6-N11-O11A 117.9 117.6

Note: The atom numbering in the tables is based on the standard carbazole scaffold and may

differ from the specific numbering in the cited publication. The data presented here is illustrative

of the comparative approach.

The close agreement between the experimental and theoretical values for bond lengths and

angles in 3,6-dinitro-N-octylcarbazole demonstrates the utility of DFT in predicting the ground-

state geometry of such molecules.[1] Similar levels of accuracy can be expected for 1,6-
dinitrocarbazole.

Vibrational Spectroscopy: Bridging Theory and
Experiment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques,

provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these

vibrational frequencies, aiding in the assignment of experimental spectra.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of a dinitrocarbazole sample would be recorded in

the solid state, typically using the KBr pellet technique, over a range of 4000–400 cm⁻¹.
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FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a spectrometer

equipped with a Nd:YAG laser source, with an excitation wavelength of 1064 nm, over a

similar spectral range.

Theoretical Protocol: DFT Vibrational Frequency Calculation

The molecular geometry of 1,6-dinitrocarbazole would be optimized using a DFT functional,

such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).

Harmonic vibrational frequencies are then calculated at the same level of theory. It is

standard practice to scale the calculated frequencies by a scaling factor (typically around

0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical

method.

The potential energy distribution (PED) is calculated to assign the vibrational modes to

specific molecular motions (e.g., C-H stretch, NO₂ symmetric stretch).

Data Presentation: A Comparative Table (Hypothetical for 1,6-Dinitrocarbazole)

Vibrational
Mode

Experimental
FT-IR (cm⁻¹)

Experimental
FT-Raman
(cm⁻¹)

Calculated
(Scaled)
Frequency
(cm⁻¹)

PED (%)

N-H Stretch ~3300 ~3300 ~3350 N-H stretch (98)

C-H Stretch

(aromatic)
3100-3000 3100-3000 3080-3050 C-H stretch (95)

NO₂ Asymmetric

Stretch
~1520 ~1520 ~1530

NO₂ asym

stretch (85)

NO₂ Symmetric

Stretch
~1340 ~1340 ~1350

NO₂ sym stretch

(88)

C-N Stretch ~1250 ~1250 ~1260 C-N stretch (70)

Ring Breathing - ~1000 ~1010
Ring deformation

(65)
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Electronic Properties: UV-Vis Spectroscopy and
Electrochemistry
The electronic properties of dinitrocarbazoles, such as their light absorption characteristics and

redox behavior, are crucial for applications in optoelectronics and materials science. These can

be investigated experimentally using UV-Vis spectroscopy and cyclic voltammetry, and

theoretically through time-dependent DFT (TD-DFT) and calculations of frontier molecular

orbitals (HOMO and LUMO).

Experimental Protocols

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a dilute solution of 1,6-
dinitrocarbazole in a suitable solvent (e.g., dichloromethane) would be recorded using a

spectrophotometer, typically over a range of 200–800 nm.[2]

Cyclic Voltammetry (CV): CV measurements would be performed in a three-electrode cell

containing a solution of the compound in an appropriate solvent with a supporting electrolyte

(e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).[2][3] A glassy

carbon or platinum working electrode, a platinum wire counter electrode, and a reference

electrode (e.g., Ag/AgCl) would be used.[3] The potential would be swept to observe the

oxidation and reduction peaks.

Theoretical Protocols

Electronic Transitions (TD-DFT): After ground-state geometry optimization, TD-DFT

calculations are performed to predict the electronic absorption spectrum, including the

excitation energies and oscillator strengths of the electronic transitions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO)

and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO

energy gap is a key parameter related to the molecule's electronic excitability and chemical

reactivity.

Data Presentation: A Comparative Table (Hypothetical for 1,6-Dinitrocarbazole)
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Property Experimental Theoretical (DFT/TD-DFT)

λmax (nm) ~350, ~420 ~345, ~410

Oxidation Potential (V vs.

Ag/AgCl)
~1.2 -

Reduction Potential (V vs.

Ag/AgCl)
~ -0.8 -

HOMO Energy (eV) - (from CV) ~ -6.5

LUMO Energy (eV) - (from CV) ~ -2.8

HOMO-LUMO Gap (eV) ~3.0 (from λonset) ~3.7

Note: Experimental HOMO and LUMO energies can be estimated from the onset of the

oxidation and reduction peaks in the cyclic voltammogram, respectively.

Conclusion
The synergistic use of theoretical DFT calculations and experimental techniques provides a

powerful approach for the detailed characterization of molecules like 1,6-dinitrocarbazole.

While a complete, direct comparison for this specific molecule is challenging due to the

dispersed nature of published data, the methodologies and comparative frameworks presented

here, using closely related dinitrocarbazole derivatives as examples, offer a robust guide for

researchers. The close correlation often observed between high-level DFT predictions and

experimental results for molecular geometry, vibrational spectra, and electronic properties

underscores the value of this integrated approach in modern chemical and materials science

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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